
The Discovery and History of (+)-Carnegine in
Cacti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Carnegine, a tetrahydroisoquinoline alkaloid first isolated in 1901, is a notable constituent

of several cactus species, primarily the iconic Saguaro (Carnegiea gigantea) and the

impressive Cardón cactus (Pachycereus pringlei). This document provides a comprehensive

technical overview of the discovery, history, and biosynthesis of (+)-Carnegine. It includes a

summary of its known concentrations in various cacti, detailed experimental protocols for its

extraction and isolation, and an exploration of its biosynthetic pathway. Notably, (+)-Carnegine
has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A),

suggesting potential pharmacological significance.

Introduction: Discovery and Historical Context
The story of (+)-Carnegine is intrinsically linked to the pioneering era of natural product

chemistry in the early 20th century. The compound was first isolated in 1901, and its chemical

structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was firmly established

through synthesis in 1929.[1] The naming of its primary source, the Saguaro cactus (Carnegiea

gigantea), honors the industrialist and philanthropist Andrew Carnegie, highlighting the

historical importance of this plant.

Early research into the chemical constituents of cacti was notably advanced by the work of

German pharmacologist Arthur Heffter. While renowned for his isolation of mescaline from
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peyote in 1897, his broader investigations into cactus alkaloids laid the groundwork for the

discovery of numerous compounds, including carnegine. The subsequent synthesis of related

alkaloids, such as mescaline by Ernst Späth in 1919, further propelled the field of alkaloid

chemistry and provided the chemical tools to understand the structures of these complex

molecules.

Quantitative Analysis of (+)-Carnegine in Cacti
While (+)-Carnegine is a known constituent of several cacti, detailed quantitative data across a

wide range of species remains somewhat limited in publicly available literature. The primary

sources of this alkaloid are Carnegiea gigantea and Pachycereus pringlei. Other

tetrahydroisoquinoline alkaloids are also present, often in trace amounts. The concentration of

these alkaloids can be influenced by various factors, including the specific part of the plant

analyzed, the age of the plant, and the geographic location and growing conditions.

Cactus Species Alkaloid
Concentration (%
of dry weight)

Reference

Carnegiea gigantea Heliamine 0.007% [2]

Carnegiea gigantea Dehydrosalsolidine 0.006% [2]

Pachycereus pringlei Carnegine

Present (exact

percentage not

specified)

[3][4]

Pachycereus pringlei

Other

Tetrahydroisoquinoline

s

Present [3][4]

Note: Specific quantitative data for (+)-Carnegine in Carnegiea gigantea is not readily available

in the surveyed literature. The concentrations of other trace alkaloids are provided for context.

Experimental Protocols: Extraction and Isolation of
(+)-Carnegine
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The extraction and isolation of (+)-Carnegine from cactus material present challenges due to

the high mucilage and polysaccharide content of the plant tissue. The following is a generalized

protocol derived from established methods for alkaloid extraction from cacti, which can be

adapted and optimized for carnegine.

General Alkaloid Extraction from Cacti
This protocol outlines a typical acid-base extraction method suitable for isolating a crude

alkaloid fraction from fresh or dried cactus material.

Materials:

Dried and powdered cactus material (e.g., Carnegiea gigantea or Pachycereus pringlei)

Methanol or ethanol

Hydrochloric acid (HCl), 5% solution

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 10% solution

Dichloromethane or chloroform

Anhydrous sodium sulfate

Rotary evaporator

Separatory funnel

Filter paper

Procedure:

Maceration: The powdered cactus material is macerated in methanol or ethanol for 24-48

hours at room temperature. This process is repeated three times to ensure exhaustive

extraction of the alkaloids.

Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is

removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Acidification: The crude extract is dissolved in a 5% HCl solution. This step protonates the

basic alkaloids, converting them into their water-soluble salt forms.

Defatting: The acidic aqueous solution is then washed with a non-polar solvent like

dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal components.

The organic layer is discarded.

Basification: The acidic aqueous layer containing the alkaloid salts is made basic (pH 9-10)

by the slow addition of a 10% NaOH or NH₄OH solution. This deprotonates the alkaloids,

converting them back to their free base form, which is soluble in organic solvents.

Extraction of Free Base: The basic aqueous solution is extracted multiple times with

dichloromethane or chloroform. The organic layers containing the free base alkaloids are

combined.

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium

sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid mixture.

Chromatographic Separation and Purification of (+)-
Carnegine
Further purification of the crude alkaloid mixture is necessary to isolate (+)-Carnegine. Column

chromatography is a standard technique for this purpose.

Materials:

Crude alkaloid extract

Silica gel (for column chromatography)

Solvent system (e.g., a gradient of chloroform and methanol)

Thin-layer chromatography (TLC) plates

UV lamp for visualization

Procedure:
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Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar

solvent of the chosen solvent system.

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial

solvent and loaded onto the top of the silica gel column.

Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with

100% chloroform and gradually increasing the percentage of methanol).

Fraction Collection: Fractions of the eluate are collected sequentially.

TLC Analysis: The collected fractions are monitored by TLC to identify those containing

carnegine. The TLC plates are typically visualized under a UV lamp.

Pooling and Concentration: Fractions containing pure carnegine are combined, and the

solvent is evaporated to yield the purified compound.

Biosynthesis of (+)-Carnegine
The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti is believed to proceed

through the Pictet-Spengler reaction. This reaction involves the condensation of a β-

phenylethylamine with an aldehyde or ketone, followed by cyclization.

For (+)-Carnegine, the proposed biosynthetic precursors are dopamine and acetaldehyde. The

pathway can be summarized as follows:

Formation of the Schiff Base: Dopamine reacts with acetaldehyde to form a Schiff base

intermediate.

Pictet-Spengler Cyclization: The aromatic ring of the dopamine moiety attacks the iminium

carbon of the Schiff base, leading to the formation of the tetrahydroisoquinoline ring system.

This reaction is catalyzed by a norcoclaurine synthase (NCS)-like enzyme.

Methylation Steps: Subsequent N-methylation and O-methylation steps, catalyzed by

specific N-methyltransferases (NMTs) and O-methyltransferases (OMTs), lead to the final

structure of (+)-Carnegine. The exact sequence and specificity of these methylation events

in carnegine biosynthesis are still under investigation.
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Proposed biosynthetic pathway of (+)-Carnegine.

Experimental Workflow for Biosynthetic Pathway
Elucidation
The elucidation of biosynthetic pathways often involves a combination of tracer studies,

enzyme assays, and genomic analysis.
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General experimental workflow for elucidating a biosynthetic pathway.

Pharmacological Significance
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(+)-Carnegine has been shown to be a relatively potent and selective inhibitor of monoamine

oxidase A (MAO-A).[1] MAO-A is a key enzyme in the degradation of neurotransmitters such as

serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of

these neurotransmitters in the brain, a mechanism of action for several antidepressant and

anti-anxiety medications. The potential for carnegine and similar alkaloids to potentiate the

effects of other psychoactive compounds, such as mescaline, through MAO-A inhibition is an

area of ongoing interest.[1]

Conclusion
(+)-Carnegine, a tetrahydroisoquinoline alkaloid from cacti, represents a fascinating molecule

with a rich history and potential pharmacological applications. While its discovery dates back

over a century, further research is needed to fully elucidate its quantitative distribution in

various cactus species, refine extraction and isolation protocols for higher yields, and

definitively map out its biosynthetic pathway, including the specific enzymes involved. The

potent and selective MAO-A inhibitory activity of (+)-Carnegine warrants further investigation

for its potential as a lead compound in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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